molecular formula C15H26N2O3 B8218753 Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B8218753
M. Wt: 282.38 g/mol
InChI Key: IDDYYEMQTBPMON-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a tert-butyl carbamate protecting group. Its structure combines a piperidine ring fused to a tetrahydrofuran-like system, with an ethyl substituent at position 3 and a ketone at position 1. This compound is commercially available (BD02565316) with 95% purity and is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases and RAS pathways .

Properties

IUPAC Name

tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-5-11-10-15(12(18)16-11)6-8-17(9-7-15)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDYYEMQTBPMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazaspirodecane derivatives.

Scientific Research Applications

Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, binding to active sites or allosteric sites on enzymes. This interaction can alter the enzyme’s function, leading to changes in metabolic pathways or cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical structural differences and similarities among tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and related spirocyclic derivatives:

Compound Name Substituents Molecular Weight Purity Key Applications/Reactivity
This compound (Target) 3-ethyl, 1-oxo 310.43 (C₁₆H₃₀N₂O₄) 95% Intermediate in kinase/RAS inhibitor synthesis
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1-oxo 268.35 (C₁₄H₂₄N₂O₃) 97–98% Precursor for halogenated pyridine couplings
tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-oxo 254.38 (C₁₄H₂₆N₂O₃) 98% Building block for peptidomimetics
tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4-(4-fluorophenyl), 3-oxo 376.43 (C₂₀H₂₆FN₂O₃) N/A Enhances π-π interactions in receptor binding
tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 2,4-dioxo, triaza 297.33 (C₁₂H₁₉N₃O₄) N/A Hydantoin-based drug discovery
Key Observations:
  • Reactivity : The 1-oxo group in the target compound and its simpler analog () facilitates nucleophilic substitutions, as seen in microwave-assisted couplings with halogenated pyridines. In contrast, triaza derivatives () are tailored for heterocyclic diversity .
  • Biological Relevance : Fluorophenyl-substituted analogs () are designed for enhanced target affinity via aromatic interactions, while the ethyl group may optimize steric fit in hydrophobic binding pockets .

Biological Activity

Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1356086-98-0) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₆N₂O₃
  • Molecular Weight : 282.38 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies involving related diazaspiro compounds have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Compounds were tested on various cancer cell lines, showing dose-dependent cytotoxic effects. For example, in vitro studies on prostate cancer cell lines (PC3 and DU145) revealed that certain derivatives caused substantial reductions in cell viability over time .
Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

This data suggests a promising avenue for further development of diazaspiro compounds as anticancer agents.

2. Antibacterial and Antifungal Activity

Preliminary studies have shown that certain derivatives possess antibacterial and antifungal properties comparable to established drugs like ciprofloxacin and fluconazole . The minimum inhibitory concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria.

The exact mechanisms through which this compound exerts its biological effects remain under investigation; however, several hypotheses include:

  • Induction of Apoptosis : Some studies suggest that related compounds induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and oxidative stress.
  • Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest in G0/G1 phase, leading to inhibited proliferation of cancer cells .

Toxicity Profile

The toxicity profile of tert-butyl derivatives has been explored in various animal models, with findings suggesting low toxicity levels:

  • LD50 Values : Reported LD50 values range from approximately 127 to 978 mg/kg when administered intraperitoneally in mice, indicating a favorable safety margin for potential therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of diazaspiro compounds:

  • Analgesic Activity : In animal models, these compounds have demonstrated analgesic effects comparable to traditional pain relievers when tested using the hot plate method .
  • Bronchodilator Effects : Historical studies have shown that related compounds can effectively alleviate bronchospasm induced by histamine or serotonin in guinea pigs .

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